5-Cyclopropoxy-4-(methylthio)nicotinonitrile
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Overview
Description
5-Cyclopropoxy-4-(methylsulfanyl)pyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C10H10N2OS and a molecular weight of 206.26 g/mol . This compound is characterized by a pyridine ring substituted with a cyclopropoxy group at the 5-position, a methylsulfanyl group at the 4-position, and a carbonitrile group at the 3-position. It is used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 5-Cyclopropoxy-4-(methylsulfanyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyridine derivative with cyclopropyl alcohol and methylthiol under specific conditions to introduce the cyclopropoxy and methylsulfanyl groups, respectively. The carbonitrile group is often introduced through a nucleophilic substitution reaction using a suitable nitrile source . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
5-Cyclopropoxy-4-(methylsulfanyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the cyclopropoxy and methylsulfanyl groups can be replaced by other functional groups under appropriate conditions
Scientific Research Applications
5-Cyclopropoxy-4-(methylsulfanyl)pyridine-3-carbonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studies involving reaction mechanisms and synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate for the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-(methylsulfanyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways and molecular targets are subject to ongoing research and may vary based on the specific context of its use .
Comparison with Similar Compounds
5-Cyclopropoxy-4-(methylsulfanyl)pyridine-3-carbonitrile can be compared with other similar compounds, such as:
5-Cyclopropoxy-4-(methylsulfanyl)pyridine-3-carbonitrile: Similar in structure but with different substituents on the pyridine ring.
3-(Methylsulfanyl)-6-(4-pyridinyl)pyridazine: Contains a pyridazine ring instead of a pyridine ring, with similar substituents.
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile: A pyrazole derivative with a carbonitrile group, used in different chemical and biological contexts. The uniqueness of 5-Cyclopropoxy-4-(methylsulfanyl)pyridine-3-carbonitrile lies in its specific combination of functional groups and their positions on the pyridine ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N2OS |
---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-methylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10N2OS/c1-14-10-7(4-11)5-12-6-9(10)13-8-2-3-8/h5-6,8H,2-3H2,1H3 |
InChI Key |
HNPDTSCMFDLHBT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=NC=C1C#N)OC2CC2 |
Origin of Product |
United States |
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